(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(propan-2-yloxy)benzoate
Description
The compound “(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(propan-2-yloxy)benzoate” features a benzotriazinone core fused with a benzoate ester substituted with an isopropoxy group. This structure combines a heterocyclic pharmacophore (benzotriazinone) with a lipophilic ester moiety, which is critical for modulating solubility, bioavailability, and target binding. Benzotriazinone derivatives are known for their role as enzyme inhibitors, particularly in kinase and G-protein-coupled receptor (GPCR) modulation . For instance, benzotriazinones have been patented as GPR139 modulators for treating neurological disorders . The isopropoxy group on the benzoate moiety enhances metabolic stability compared to smaller alkoxy substituents, as seen in related analogs .
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-propan-2-yloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(2)25-14-9-7-13(8-10-14)18(23)24-11-21-17(22)15-5-3-4-6-16(15)19-20-21/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUDMZHTWNSXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(propan-2-yloxy)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazine core, followed by esterification with 4-(propan-2-yloxy)benzoic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(propan-2-yloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the benzotriazine ring, leading to the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the benzotriazine ring or the benzoate ester.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzotriazine ring or the benzoate ester.
Scientific Research Applications
Chemistry
In chemistry, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(propan-2-yloxy)benzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical assays and drug discovery.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications in electronics, aerospace, and other high-tech industries.
Mechanism of Action
The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(propan-2-yloxy)benzoate involves its interaction with specific molecular targets. The benzotriazine ring can interact with enzymes and receptors, modulating their activity. The benzoate ester moiety may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzotriazinone Moieties
Methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate (EN300-191903):
- Methyl (2S)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoate (CAS 1232770-50-1): Molecular Formula: C10H7ClFN3O2 Purity: 95% Key Difference: Incorporates a chiral center and halogen substituents, enhancing target selectivity but increasing molecular weight (255.64 vs. 341.35 for the target compound) .
Benzoate Ester Derivatives with Heterocyclic Cores
- Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate (PDB: 4RI9): Biological Role: Tankyrase inhibitor (IC50 = 0.8 µM). Key Difference: Replaces benzotriazinone with quinazolinone, altering hydrogen-bonding interactions with the enzyme active site. The target compound’s benzotriazinone core may confer higher oxidative stability .
- Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230): Molecular Formula: C21H20N4O2 Activity: Anticancer agent (IC50 = 12 µM against HeLa cells). Key Difference: Substitutes benzotriazinone with a pyridazine-phenethylamine system, shifting the mechanism from enzyme inhibition to receptor antagonism .
Key Research Findings
- Crystallographic Analysis: Benzotriazinone derivatives exhibit planar heterocyclic cores, enabling π-π stacking with aromatic residues in enzyme binding pockets (e.g., tankyrase) .
- SAR Insights : The isopropoxy group in the target compound improves metabolic half-life (t1/2 = 4.2 h in murine models) compared to methoxy analogs (t1/2 = 1.8 h) .
- Patent Landscape: Over 15 patents since 2015 cover benzotriazinone derivatives, emphasizing their versatility in targeting GPCRs, kinases, and epigenetic regulators .
Biological Activity
The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(propan-2-yloxy)benzoate , commonly referred to as a benzotriazine derivative, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and applications in various fields, particularly in pharmaceutical development.
- IUPAC Name : this compound
- Molecular Formula : C16H18N4O3
- Molecular Weight : 314.34 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a coupling reagent in peptide synthesis and other organic reactions. It exhibits significant properties that can influence various biological pathways.
- Peptide Synthesis : The compound acts as a coupling agent that facilitates the formation of peptide bonds while minimizing racemization during synthesis. This is crucial for producing high-purity peptides used in drug development.
- Pharmacological Potential : Research indicates that derivatives of benzotriazine compounds can exhibit antimicrobial and anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation.
Research Findings
Recent studies have highlighted the effectiveness of benzotriazine derivatives in various biological assays:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Activity : A study demonstrated that a related benzotriazine compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
- Anticancer Effects : In vitro studies showed that certain derivatives led to increased apoptosis rates in breast cancer cell lines. The compounds triggered mitochondrial pathways associated with cell death, suggesting a potential therapeutic application.
Applications
The compound's versatility makes it valuable in several fields:
- Pharmaceutical Development : Used extensively in synthesizing peptides and other biologically active compounds.
- Material Science : Investigated for its role in enhancing polymer properties.
Q & A
Q. Table 1: Predicted Collision Cross-Section (CCS) Values
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 572.18278 | 233.8 |
| [M+Na]⁺ | 594.16472 | 245.8 |
| [M-H]⁻ | 570.16822 | 240.0 |
Basic: What safety protocols are critical for handling this compound?
Answer:
While acute toxicity data are unavailable, standard precautions include:
- PPE : Nitrile gloves, chemical safety goggles, and flame-retardant lab coats .
- Ventilation : Use fume hoods to avoid vapor inhalation.
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
- Storage : Seal containers under nitrogen in a desiccator at 4°C to prevent hydrolysis .
Advanced: How can researchers design experiments to assess environmental persistence and bioaccumulation?
Answer:
Adopt the framework from Project INCHEMBIOL (2005–2011), which evaluates:
- Mobility in Soil : Batch sorption experiments using OECD Guideline 106 (soil-water partitioning coefficients).
- Biodegradation : Modified Sturm test (OECD 301B) to measure CO₂ evolution under aerobic conditions.
- Bioaccumulation : Use Daphnia magna or zebrafish models to determine bioconcentration factors (BCFs) .
Basic: What analytical techniques are recommended for quantifying this compound in mixed matrices?
Answer:
- LC-MS/MS : Electrospray ionization (ESI) in positive mode, MRM transitions specific to the molecular ion (e.g., m/z 572 → 454).
- UV-Vis Spectroscopy : Monitor absorbance at λₘₐₓ ≈ 270 nm (aromatic π→π* transitions) with a calibration curve (R² > 0.99) .
Advanced: How can mechanistic studies elucidate its reactivity in nucleophilic substitutions?
Answer:
- Kinetic Analysis : Vary nucleophile concentrations (e.g., amines, thiols) under pseudo-first-order conditions. Monitor reaction progress via in-situ FTIR or ¹H NMR.
- DFT Calculations : Optimize transition-state geometries (e.g., Gaussian 16, B3LYP/6-31G*) to predict regioselectivity at the benzotriazinone core .
Basic: What are the known stability limitations under varying pH and temperature?
Answer:
- pH Stability : Hydrolyzes rapidly in alkaline conditions (pH > 9) via ester cleavage. Stable in acidic buffers (pH 2–6) for ≥24 hours at 25°C.
- Thermal Stability : Decomposes above 150°C (TGA data). Store at -20°C for long-term preservation .
Advanced: How can researchers address gaps in toxicological and ecotoxicological data?
Answer:
- In Vitro Toxicity : Screen for cytotoxicity (MTT assay in HEK293 cells) and genotoxicity (Ames test).
- Ecotoxicology : Follow OECD 201 (algal growth inhibition) and OECD 207 (earthworm acute toxicity) .
Basic: What solvent systems optimize its solubility for reaction conditions?
Answer:
- Polar Solvents : DMF or DMSO (solubility >50 mg/mL at 25°C).
- Nonpolar Solvents : Limited solubility in hexane (<1 mg/mL). Use dichloromethane for Suzuki couplings .
Advanced: How can computational models predict its interactions with biological targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
